5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “4-Bromo-2,6-difluorophenyl isocyanate” is a related compound . It has a molecular formula of BrC6H2(F)2NCO and a molecular weight of 234.00 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-difluorophenyl isocyanate” is represented by the formula BrC6H2(F)2NCO .Physical And Chemical Properties Analysis
The related compound “4-Bromo-2,6-difluorophenyl isocyanate” has a melting point of 30-33 °C (lit.) and should be stored at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles have been explored, showing their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. This suggests amine-imine tautomerism between these compounds and the corresponding Δ2-1,3,4-thiadiazolines, highlighting their synthetic utility and potential for generating diverse chemical structures (Werber, Buccheri, & Gentile, 1977).
Corrosion Inhibition
Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have shown their potential as corrosion inhibitors for iron, with density functional theory (DFT) calculations supporting their efficacy. This highlights the application of thiadiazole derivatives in protecting metal surfaces, relevant to materials science and engineering (Kaya et al., 2016).
Anticancer Activity
Research has also focused on the synthesis of thiadiazole derivatives for anticancer evaluation, indicating that some derivatives exhibit selective activity towards cancer cell lines. This suggests the potential of thiadiazole compounds in the development of novel anticancer agents (Noolvi et al., 2011).
Molecular Interactions and Structural Analysis
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis provides insights into the structural and electronic properties of thiadiazole derivatives. This can inform the design of materials with specific physical and chemical properties (El-Emam et al., 2020).
Synthesis under Specific Conditions
Efficient synthesis methods for thiadiazole derivatives have been developed, including the use of Pd2(dba)3-catalyzed amination under conventional heating. This reflects the versatility of thiadiazole compounds in chemical synthesis and the development of new methodologies for their production (Rawat & Verma, 2021).
Safety And Hazards
properties
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVAGDBGZHZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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